molecular formula C15H17IO3 B12821984 cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B12821984
M. Wt: 372.20 g/mol
InChI Key: PBRAGIZIEINLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C15H17IO3 and a molecular weight of 372.2 g/mol It contains a cyclohexane ring substituted with a carboxylic acid group and a 4-iodophenyl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-iodobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRAGIZIEINLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.